Acridin-9-ylmethanol

Description

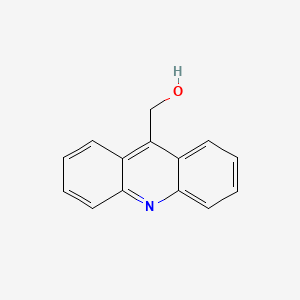

Structure

3D Structure

Properties

IUPAC Name |

acridin-9-ylmethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO/c16-9-12-10-5-1-3-7-13(10)15-14-8-4-2-6-11(12)14/h1-8,16H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUZUPQZNFZWBSR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10311331 |

Source

|

| Record name | acridin-9-ylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10311331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35426-11-0 |

Source

|

| Record name | 9-Acridinemethanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=241169 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | acridin-9-ylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10311331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Acridin-9-ylmethanol: Chemical Properties, Structure, and Biological Interactions

For Immediate Release

This technical guide provides a comprehensive overview of the chemical properties, structure, and known biological interactions of Acridin-9-ylmethanol (CAS No: 35426-11-0), a heterocyclic aromatic compound of significant interest to researchers, scientists, and drug development professionals. This document summarizes key quantitative data, outlines experimental protocols, and visualizes the compound's mechanism of action based on current scientific understanding.

Chemical Properties and Structure

This compound, also known as 9-Hydroxymethylacridine, is a yellow crystalline powder.[1] Its fundamental chemical and physical properties are summarized in the tables below.

Identification and Structure

| Parameter | Value |

| IUPAC Name | (Acridin-9-yl)methanol |

| Synonyms | 9-Acridinemethanol, 9-Hydroxymethylacridine |

| CAS Number | 35426-11-0 |

| Molecular Formula | C₁₄H₁₁NO[2] |

| SMILES | OCc1c2ccccc2nc3ccccc13 |

| Molecular Weight | 209.24 g/mol [2] |

Physical and Chemical Properties

| Property | Value |

| Appearance | Yellow crystalline powder[1] |

| Boiling Point | 434.3 ± 18.0 °C (Predicted)[2] |

| Density | 1.270 ± 0.06 g/cm³ (Predicted)[2] |

| pKa | 13.45 ± 0.10 (Predicted)[2] |

| Melting Point | No experimental data available in the searched results. |

| Solubility | No detailed experimental data available in the searched results. |

Experimental Protocols

While a specific, detailed synthesis protocol for this compound was not found in the reviewed literature, the synthesis of acridine derivatives is well-established.[3] These methods can be adapted for the preparation of this compound.

General Synthesis of 9-Substituted Acridines

A common method for the synthesis of 9-substituted acridines is the Bernthsen synthesis, which involves the condensation of a diarylamine with a carboxylic acid in the presence of a condensing agent like zinc chloride at high temperatures.[4] For this compound, a potential route could involve the reaction of diphenylamine with glycolic acid.

Experimental Workflow for a Generic Bernthsen Synthesis:

A generalized workflow for the Bernthsen synthesis of acridines.

Analytical Methods

Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are employed for the characterization and purity assessment of acridine derivatives.

2.2.1. NMR Spectroscopy

¹H and ¹³C NMR spectroscopy are crucial for elucidating the structure of this compound.[5][6] The spectra would confirm the presence of the acridine core and the hydroxymethyl group at the 9-position.

2.2.2. High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method can be developed for the analysis of this compound. A typical setup would involve a C18 column with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer.[7][8][9]

Generic HPLC Analysis Workflow:

A typical workflow for the HPLC analysis of acridine derivatives.

Biological Activity and Mechanism of Action

While specific signaling pathways for this compound are not detailed in the available literature, the biological activities of acridine derivatives are extensively documented. The primary mechanisms of action are DNA intercalation and inhibition of topoisomerase enzymes.[10][11]

DNA Intercalation

The planar tricyclic ring system of acridine derivatives allows them to insert between the base pairs of double-stranded DNA.[12] This intercalation disrupts the normal helical structure of DNA, leading to inhibition of DNA replication and transcription.

3.1.1. DNA Intercalation Assay Protocol

The binding of acridine derivatives to DNA can be studied using UV-Visible spectroscopy and fluorescence spectroscopy.[13]

-

UV-Visible Spectroscopy: Titration of a solution of the acridine derivative with increasing concentrations of calf thymus DNA (ctDNA) typically results in hypochromism and a bathochromic shift in the absorption spectrum, indicative of intercalation.

-

Fluorescence Spectroscopy: The intrinsic fluorescence of the acridine derivative can be quenched or enhanced upon binding to DNA. Competitive displacement assays using a known DNA intercalator like ethidium bromide can also be employed.[13]

Topoisomerase Inhibition

Acridine derivatives are known inhibitors of topoisomerase I and II, enzymes that are crucial for managing DNA topology during cellular processes.[4][14] Inhibition of these enzymes leads to the stabilization of cleavable complexes, resulting in DNA strand breaks and ultimately apoptosis.

3.2.1. Topoisomerase Inhibition Assay Protocol

The inhibitory activity against topoisomerases can be assessed using DNA relaxation or decatenation assays.[15][16][17]

-

Topoisomerase I Relaxation Assay: The assay measures the conversion of supercoiled plasmid DNA to its relaxed form by topoisomerase I. An effective inhibitor will prevent this relaxation.

-

Topoisomerase II Decatenation Assay: This assay assesses the ability of topoisomerase II to resolve catenated DNA networks. Inhibition is observed as a decrease in the amount of decatenated DNA.

Proposed General Mechanism of Action for Acridine Derivatives:

General mechanism of action for acridine derivatives leading to apoptosis.

Conclusion

References

- 1. fr.hspchem.com [fr.hspchem.com]

- 2. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. nbinno.com [nbinno.com]

- 4. mdpi.com [mdpi.com]

- 5. 1H and 13C NMR spectra, structure and physicochemical features of phenyl acridine-9-carboxylates and 10-methyl-9-(phenoxycarbonyl)acridinium trifluoromethanesulphonates--alkyl substituted in the phenyl fragment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medcraveonline.com [medcraveonline.com]

- 10. ias.ac.in [ias.ac.in]

- 11. This compound CAS 35426-11-0 - Supplier [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. Assessment of DNA Topoisomerase I Unwinding Activity, Radical Scavenging Capacity, and Inhibition of Breast Cancer Cell Viability of N-alkyl-acridones and N,N′-dialkyl-9,9′-biacridylidenes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Acridin-9-ylmethanol from Acridine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing acridin-9-ylmethanol, a key intermediate in the development of novel therapeutics and functional materials. The document details the synthesis of requisite acridine precursors and their subsequent conversion to the target molecule, with a focus on established and reproducible experimental protocols. Quantitative data has been systematically compiled to facilitate comparison between different synthetic strategies.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science, primarily owing to the versatile reactivity of its hydroxymethyl group and the inherent biological and photophysical properties of the acridine scaffold. The synthesis of this compound typically proceeds through the functionalization of pre-formed acridine derivatives, most notably 9-methylacridine, acridine-9-carboxylic acid, and acridine-9-carbaldehyde. This guide will explore the most common and effective pathways for the synthesis of these precursors and their transformation into this compound.

Synthetic Pathways Overview

The synthesis of this compound can be approached via several key transformations of 9-substituted acridine derivatives. The three primary strategies involve:

-

Oxidation of 9-methylacridine to acridine-9-carbaldehyde, followed by reduction.

-

Reduction of acridine-9-carboxylic acid or its esters .

-

Direct reduction of acridine-9-carbaldehyde .

The selection of a particular route is often dictated by the availability of starting materials, desired scale of reaction, and tolerance to specific reagents. The following sections provide detailed experimental protocols for each of these synthetic stages.

Diagram 1: Synthetic Pathways to this compound

Caption: Overview of the primary synthetic routes to this compound.

Experimental Protocols

Synthesis of 9-Methylacridine (Precursor)

The Bernthsen acridine synthesis is a classical and effective method for the preparation of 9-substituted acridines, including 9-methylacridine.

Protocol 3.1.1: Bernthsen Synthesis of 9-Methylacridine [1][2][3]

-

Reactants:

-

Diphenylamine

-

Glacial Acetic Acid

-

Anhydrous Zinc Chloride

-

-

Procedure:

-

A mixture of 50 g of diphenylamine, 30 ml of glacial acetic acid, and 85 g of anhydrous zinc chloride is placed in a round-bottom flask equipped with a reflux condenser.[3]

-

The mixture is slowly heated to 100 °C in an oil bath and maintained at this temperature for approximately one hour.[3]

-

The temperature is then gradually increased to 220 °C and held for 14 hours with occasional stirring.[3]

-

After cooling to about 100 °C, the reaction mixture is dissolved in hot 50% sulfuric acid and poured into water.[3]

-

The resulting fluorescent greenish-yellow solution is transferred to a large vessel, and any resinous residue is extracted multiple times with hot, very dilute sulfuric acid. The extracts are combined with the main aqueous solution.[3]

-

The cooled acid solution is treated with activated carbon, filtered, and 9-methylacridine is precipitated by the addition of ammonia.[3]

-

The crude product is purified by crystallization from 85% alcohol.[3]

-

Synthesis of Acridine-9-carbaldehyde

Acridine-9-carbaldehyde serves as a direct precursor to this compound via reduction. A common method for its synthesis is the oxidation of 9-methylacridine.

Protocol 3.2.1: Oxidation of 9-Methylacridine with Selenium Dioxide

-

Reactants:

-

9-Methylacridine

-

Selenium Dioxide (SeO₂)

-

Solvent (e.g., Dioxane or Xylene)

-

-

Procedure:

-

A mixture of 9-methylacridine and a slight molar excess of selenium dioxide in a suitable high-boiling solvent such as dioxane or xylene is refluxed.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the precipitated selenium is removed by filtration.

-

The filtrate is concentrated under reduced pressure.

-

The crude acridine-9-carbaldehyde is purified by column chromatography on silica gel or by recrystallization.

-

Synthesis of Acridine-9-carboxylic Acid (Precursor)

Acridine-9-carboxylic acid is another key precursor that can be reduced to this compound. It can be synthesized via the Bernthsen reaction or by oxidation of 9-methylacridine.

Protocol 3.3.1: Bernthsen Synthesis of Acridine-9-carboxylic Acid

-

Reactants:

-

Diphenylamine

-

Oxalic Acid (or a derivative)

-

Anhydrous Zinc Chloride

-

-

Procedure:

-

A mixture of diphenylamine, oxalic acid, and anhydrous zinc chloride is heated at high temperature (typically >200 °C).

-

The workup procedure is similar to that for 9-methylacridine (Protocol 3.1.1), involving dissolution in acid, precipitation with base, and purification by recrystallization.

-

Synthesis of this compound

The final step in the synthesis is the conversion of the precursor acridine derivatives to this compound. This is typically achieved through reduction.

Protocol 3.4.1: Reduction of Acridine-9-carbaldehyde with Sodium Borohydride (NaBH₄)

-

Reactants:

-

Acridine-9-carbaldehyde

-

Sodium Borohydride (NaBH₄)

-

Solvent (e.g., Methanol, Ethanol, or a mixture with THF)

-

-

Procedure:

-

Acridine-9-carbaldehyde is dissolved in a suitable solvent such as methanol or a mixture of THF and methanol.

-

The solution is cooled in an ice bath, and sodium borohydride is added portion-wise with stirring.

-

The reaction is stirred at room temperature and monitored by TLC until the starting material is consumed.

-

The reaction is quenched by the slow addition of water or a dilute acid (e.g., 1N HCl).

-

The product is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield this compound.

-

Further purification can be achieved by recrystallization or column chromatography.

-

Protocol 3.4.2: Reduction of Acridine-9-carboxylic Acid or its Ester with Lithium Aluminum Hydride (LiAlH₄)

-

Reactants:

-

Acridine-9-carboxylic acid or its methyl/ethyl ester

-

Lithium Aluminum Hydride (LiAlH₄)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Diethyl ether)

-

-

Procedure:

-

A suspension of LiAlH₄ in anhydrous THF is prepared in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

-

A solution of acridine-9-carboxylic acid or its ester in anhydrous THF is added dropwise to the LiAlH₄ suspension at 0 °C.

-

The reaction mixture is stirred at room temperature or gently refluxed, with progress monitored by TLC.

-

After completion, the reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% sodium hydroxide solution, and then more water (Fieser workup).

-

The resulting precipitate is filtered off, and the filtrate is dried over anhydrous sodium sulfate.

-

The solvent is evaporated under reduced pressure to afford the crude this compound, which can be purified as described in Protocol 3.4.1.

-

Quantitative Data Summary

The following table summarizes the typical reaction conditions and yields for the key synthetic steps.

| Reaction | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Synthesis of 9-Methylacridine | Diphenylamine, Acetic Acid | ZnCl₂ | - | 220 | 14 | 45-55 | [3] |

| Microwave-assisted Synthesis of 9-Methylacridine | Diphenylamine, Acetic Acid | ZnCl₂ | Solvent-free | 200-210 | 0.08 | 79 | [1] |

| Oxidation of 9-Methylacridine | 9-Methylacridine | SeO₂ | Dioxane | Reflux | 4-6 | 60-70 | General procedure |

| Reduction of Acridine-9-carbaldehyde | Acridine-9-carbaldehyde | NaBH₄ | Methanol/THF | 0 to RT | 1-2 | >90 | General procedure |

| Reduction of Acridine-9-carboxylic Acid Ester | Methyl acridine-9-carboxylate | LiAlH₄ | THF | 0 to RT | 2-4 | 80-90 | General procedure |

Note: "General procedure" indicates that while the method is well-established for this type of transformation, specific literature with detailed quantitative data for this exact substrate was not found in the initial search. The provided values are typical for such reactions.

Logical Workflow Diagram

The following diagram illustrates the logical flow of the synthetic processes described in this guide.

Diagram 2: Experimental Workflow for this compound Synthesis

References

Acridin-9-ylmethanol: A Technical Guide for Chemical and Pharmaceutical Development

CAS Number: 35426-11-0 Molecular Formula: C₁₄H₁₁NO Molecular Weight: 209.24 g/mol

This technical guide provides an in-depth overview of Acridin-9-ylmethanol, a key intermediate in synthetic and medicinal chemistry. Tailored for researchers, scientists, and professionals in drug development, this document outlines its fundamental properties, synthesis, and the broader biological context of the acridine scaffold it belongs to.

Core Chemical and Physical Data

This compound is a yellow crystalline powder that serves as a versatile building block for more complex molecules.[1][2][3] Its utility is rooted in the reactive hydroxymethyl group attached to the C9 position of the planar, tricyclic acridine core.[4]

Physical Properties

| Property | Value | Source |

| Appearance | Yellow crystalline powder | [1][2][3] |

| Molecular Weight | 209.24 g/mol | [5] |

| Boiling Point | 434.3 ± 18.0 °C (Predicted) | [5] |

| Density | 1.270 ± 0.06 g/cm³ (Predicted) | [5] |

| pKa | 13.45 ± 0.10 (Predicted) | [5] |

| Storage Temperature | 2-8°C | [5] |

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | 9-Acridinemethanol, 9-Hydroxymethylacridine |

| CAS Number | 35426-11-0 |

| PubChem CID | 3034591 |

| Canonical SMILES | C1=CC=C2C(=C1)C3=C(C=CC=C3)N=C2CO |

| InChI Key | FBOZFFVRMVIJSO-UHFFFAOYSA-N |

Synthesis and Experimental Protocols

While specific, detailed protocols for the synthesis of this compound are not extensively published, a general approach can be inferred from the synthesis of related acridine derivatives. The following represents a plausible, generalized experimental protocol for its laboratory-scale preparation.

Representative Synthesis of this compound

This protocol is based on the general reactivity of acridine compounds and should be adapted and optimized based on experimental findings.

Principle: A common route to functionalize the 9-position of acridine is through the reaction of 9-chloroacridine with a suitable nucleophile. For this compound, a potential pathway involves the introduction of a hydroxymethyl group.

Materials:

-

9-Chloroacridine

-

Paraformaldehyde

-

A suitable solvent (e.g., Dioxane, DMF)

-

A strong base (e.g., Sodium hydride, Potassium tert-butoxide)

-

Hydrochloric acid (for workup)

-

Ethyl acetate (for extraction)

-

Magnesium sulfate (for drying)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 9-chloroacridine and paraformaldehyde.

-

Solvent and Base Addition: Add the anhydrous solvent under a nitrogen atmosphere. Cool the mixture in an ice bath and slowly add the strong base in portions.

-

Reaction: Allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and quench it by the slow addition of water. Acidify the mixture with dilute hydrochloric acid.

-

Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers and wash with brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

-

Characterization: Characterize the purified product by NMR, IR, and mass spectrometry to confirm its identity and purity.

Caption: A generalized workflow for the synthesis of this compound.

Biological Context and the Acridine Scaffold

This compound itself is not widely reported to have significant biological activity. Instead, its importance lies in being a precursor for the synthesis of a vast array of biologically active acridine derivatives.[6] The planar, aromatic structure of the acridine ring is a well-established pharmacophore, known for its ability to intercalate into DNA.[7] This interaction is the basis for the cytotoxic, antibacterial, and antiparasitic properties of many acridine-based compounds.[7][8]

Derivatives of acridine have been extensively studied as:

-

Anticancer Agents: By intercalating into DNA and inhibiting topoisomerase enzymes, acridine derivatives can disrupt DNA replication and repair in cancer cells, leading to apoptosis.

-

Antibacterial and Antiparasitic Agents: The ability to interfere with microbial DNA and essential enzymes makes acridine derivatives effective against a range of pathogens.[2][7]

-

Fluorescent Probes: The inherent fluorescence of the acridine ring system is utilized in the development of probes for biological imaging and sensing applications.[6]

General Mechanism of Action for Acridine Derivatives

The biological activity of many acridine derivatives is initiated by their physical insertion between the base pairs of DNA. This intercalation can lead to a cascade of cellular events.

Caption: Generalized mechanism of action for biologically active acridine derivatives.

Conclusion

This compound is a valuable chemical intermediate, providing a foundational structure for the development of a wide range of functional molecules. While it does not possess significant intrinsic biological activity, its utility in the synthesis of potent anticancer, antibacterial, and other therapeutic agents is well-documented. This guide provides essential data and a framework for its synthesis and application in a research and development setting, highlighting the enduring importance of the acridine scaffold in medicinal chemistry.

References

- 1. fr.hspchem.com [fr.hspchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Xitoy this compound CAS NO: 35426-11-0 Ishlab chiqaruvchilar - Bepul namuna - Alfa Chemical [srcyrl.alfachemsp.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. This compound CAS 35426-11-0 - Supplier [benchchem.com]

- 7. files.core.ac.uk [files.core.ac.uk]

- 8. Making sure you're not a bot! [mostwiedzy.pl]

Spectroscopic Profile of Acridin-9-ylmethanol: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for Acridin-9-ylmethanol (CAS No: 35426-11-0), a key intermediate in the synthesis of various biologically active compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering a centralized resource for the compound's nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data of this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 8.25 - 8.22 | m | 2H | Ar-H |

| 8.15 - 8.12 | m | 2H | Ar-H |

| 7.75 - 7.71 | m | 2H | Ar-H |

| 7.55 - 7.51 | m | 2H | Ar-H |

| 5.60 | s | 2H | -CH₂- |

| 5.45 | t, J=6.0 Hz | 1H | -OH |

Solvent: DMSO-d₆

Table 2: ¹³C NMR Spectroscopic Data of this compound

| Chemical Shift (δ, ppm) | Assignment |

| 148.5 | Ar-C |

| 142.0 | Ar-C |

| 130.2 | Ar-CH |

| 128.8 | Ar-CH |

| 126.5 | Ar-CH |

| 125.4 | Ar-CH |

| 125.2 | Ar-C |

| 56.5 | -CH₂- |

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

Table 3: IR Absorption Bands of this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3100 | Broad | O-H stretch |

| 3050 | Medium | Ar C-H stretch |

| 1620, 1580, 1480 | Medium-Strong | Ar C=C stretch |

| 1080 | Strong | C-O stretch |

Sample Preparation: KBr pellet

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data of this compound

| m/z | Relative Intensity (%) | Assignment |

| 209 | 100 | [M]⁺ |

| 180 | 80 | [M-CHO]⁺ |

| 179 | 60 | [M-CH₂O]⁺ |

| 152 | 40 | [M-C₃H₃O]⁺ |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. The following sections provide an overview of the methodologies employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound in deuterated dimethyl sulfoxide (DMSO-d₆) was prepared. ¹H and ¹³C NMR spectra were recorded on a Bruker Avance spectrometer operating at a proton frequency of 400 MHz. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

The IR spectrum was obtained using a Fourier Transform Infrared (FT-IR) spectrometer. A small amount of this compound was intimately mixed with dry potassium bromide (KBr) powder and pressed into a thin pellet. The spectrum was recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectral data were acquired on a mass spectrometer using Electron Ionization (EI) at 70 eV. The sample was introduced via a direct insertion probe. The mass-to-charge ratio (m/z) of the resulting fragments was recorded.

Logical Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

The Solubility Profile of Acridin-9-ylmethanol and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acridin-9-ylmethanol and its derivatives are a class of heterocyclic compounds with significant potential in medicinal chemistry, primarily owing to the acridine moiety's ability to intercalate with DNA and inhibit key cellular enzymes like topoisomerase II. However, the therapeutic development of these compounds is often hampered by their low aqueous solubility, which can adversely affect bioavailability and formulation. This technical guide provides a comprehensive overview of the solubility profile of this compound and its derivatives, offering contextual solubility data, detailed experimental protocols for solubility determination, and an exploration of the key signaling pathways affected by this class of compounds.

Introduction

The acridine scaffold, a tricyclic aromatic heterocycle, is a well-established pharmacophore in the development of anticancer agents and other therapeutic molecules.[1] The planar nature of the acridine ring allows it to insert between the base pairs of DNA, a process known as intercalation, which can disrupt DNA replication and transcription. Furthermore, acridine derivatives are known to be potent inhibitors of topoisomerase II, an enzyme crucial for managing DNA topology during cellular processes.[2]

This compound, featuring a hydroxymethyl group at the 9-position, serves as a key synthetic intermediate for a variety of more complex and biologically active acridine derivatives. Understanding its solubility is a critical first step in the rational design and development of novel drug candidates based on this scaffold. Poor solubility can lead to challenges in absorption, distribution, metabolism, and excretion (ADME), ultimately impacting the clinical viability of a potential therapeutic agent.

This guide aims to provide researchers and drug development professionals with a foundational understanding of the solubility characteristics of this compound and related compounds, along with practical methodologies for its experimental determination.

Solubility Profile

Contextual Solubility Data

The following tables summarize the available solubility data for acridine and a common derivative, acridine orange. This information provides a valuable point of reference for researchers working with this compound.

Table 1: Solubility of Acridine

| Solvent | Temperature (°C) | Solubility |

| Water | 24 | 38.4 mg/L |

| Hot Water | - | Slightly Soluble |

| Ethanol | 20 | 1 g in 6 mL |

| Ether | 20 | 1 g in 16 mL |

| Benzene | 20 | 1 g in 5 mL |

| Carbon Disulfide | - | Very Soluble |

Source: PubChem CID 9215

Table 2: Solubility of Acridine Orange

| Solvent | Approximate Solubility (mg/mL) |

| DMSO | 20 |

| Dimethylformamide (DMF) | 2 |

| Ethanol | 0.3 |

| PBS (pH 7.2) | 1 |

Source: Cayman Chemical Product Information

Based on these data and the structure of this compound, a predicted order of solubility in common laboratory solvents would be:

-

High Solubility: Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)

-

Moderate Solubility: Methanol, Ethanol, Acetone

-

Low to Very Low Solubility: Water, Diethyl Ether, Hexane

Experimental Protocols for Solubility Determination

Accurate determination of a compound's solubility is crucial for drug discovery and development. The following are detailed protocols for determining both the thermodynamic and kinetic solubility of poorly soluble compounds like this compound.

Thermodynamic Solubility Assay (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium (thermodynamic) solubility of a compound.

Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., Water, Phosphate-Buffered Saline (PBS) pH 7.4, Ethanol, DMSO)

-

Glass vials with screw caps

-

Orbital shaker in a temperature-controlled incubator

-

Centrifuge

-

Syringe filters (0.22 µm, solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) with UV detector or a UV-Vis spectrophotometer

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a pre-weighed glass vial. The presence of undissolved solid at the end of the experiment is essential to ensure saturation.

-

Add a known volume of the selected solvent to the vial.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient duration to reach equilibrium (typically 24-48 hours). A preliminary experiment can be conducted to determine the time to reach equilibrium by taking measurements at various time points (e.g., 24, 48, and 72 hours).

-

-

Sample Preparation and Analysis:

-

After equilibration, visually confirm the presence of undissolved solid.

-

Allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a pipette.

-

Filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any remaining solid particles.

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted sample using a validated HPLC-UV or UV-Vis spectrophotometry method.

-

-

Quantification:

-

Prepare a standard curve of this compound of known concentrations in the same solvent.

-

Determine the concentration of the unknown sample by comparing its response to the standard curve.

-

Calculate the solubility in mg/mL or mol/L, taking into account the dilution factor.

-

Kinetic Solubility Assay

Kinetic solubility is often measured in early drug discovery as a higher-throughput alternative to thermodynamic solubility. It measures the concentration at which a compound, dissolved in a stock solution (typically DMSO), precipitates when diluted into an aqueous buffer.

Objective: To determine the kinetic solubility of this compound in an aqueous buffer.

Materials:

-

This compound stock solution in DMSO (e.g., 10 mM)

-

Aqueous buffer (e.g., PBS, pH 7.4)

-

96-well microplates

-

Plate reader capable of nephelometry or UV-Vis absorbance measurements

-

Automated liquid handler (optional)

Procedure:

-

Preparation of Dilution Series:

-

In a 96-well plate, prepare a serial dilution of the this compound DMSO stock solution.

-

In a separate 96-well plate, add the aqueous buffer.

-

-

Addition and Incubation:

-

Transfer a small volume of the DMSO stock dilutions to the corresponding wells of the plate containing the aqueous buffer. The final DMSO concentration should be kept low (typically ≤ 1%) to minimize its effect on solubility.

-

Mix the plate and incubate at a controlled temperature (e.g., 25°C) for a set period (e.g., 1-2 hours).

-

-

Detection of Precipitation:

-

Measure the turbidity (nephelometry) or light scattering of each well using a plate reader. An increase in turbidity indicates precipitation.

-

Alternatively, the plate can be centrifuged, and the concentration of the compound remaining in the supernatant can be determined by HPLC-UV after appropriate sample preparation.

-

-

Data Analysis:

-

The kinetic solubility is defined as the concentration at which a significant increase in turbidity is observed or the concentration at which the compound begins to precipitate out of solution.

-

Signaling Pathways and Mechanism of Action

The primary mechanism of action for many acridine derivatives, which is likely shared by this compound, involves the disruption of DNA function through two main processes: DNA intercalation and inhibition of topoisomerase II.[3]

DNA Intercalation

The planar tricyclic ring system of acridine allows it to slip between the base pairs of the DNA double helix. This intercalation leads to a distortion of the DNA structure, which can interfere with the binding of DNA and RNA polymerases, thereby inhibiting replication and transcription.

Caption: DNA intercalation by this compound and its cellular consequences.

Topoisomerase II Inhibition

Topoisomerase II is an essential enzyme that resolves DNA topological problems by creating transient double-strand breaks, allowing another DNA strand to pass through, and then religating the breaks. Acridine derivatives can act as topoisomerase II "poisons" by stabilizing the covalent complex formed between the enzyme and the cleaved DNA.[4] This prevents the religation of the DNA strands, leading to the accumulation of double-strand breaks, which are highly cytotoxic and can trigger apoptosis.

Caption: Inhibition of the Topoisomerase II catalytic cycle by acridine derivatives.

Conclusion

While specific quantitative solubility data for this compound remains elusive in publicly accessible literature, this guide provides a robust framework for its experimental determination. The contextual data from related acridine compounds, coupled with the detailed protocols for thermodynamic and kinetic solubility assays, will empower researchers to accurately characterize this important synthetic intermediate. Furthermore, the elucidation of the primary mechanisms of action—DNA intercalation and topoisomerase II inhibition—offers critical insights into the potential therapeutic applications of its derivatives. A thorough understanding of the solubility profile is a cornerstone of successful drug development, and the methodologies and information presented herein are intended to facilitate the advancement of novel acridine-based therapeutics.

References

- 1. This compound CAS 35426-11-0 - Supplier [benchchem.com]

- 2. Acridine derivatives as inhibitors/poisons of topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis and Evaluation of Antiproliferative Activity, Topoisomerase IIα Inhibition, DNA Binding and Non-Clinical Toxicity of New Acridine–Thiosemicarbazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Photophysical Properties of Acridin-9-ylmethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acridin-9-ylmethanol, a key heterocyclic compound, and its derivatives are of significant interest in biomedical research and drug development due to their fluorescent properties, which make them valuable as probes and photosensitizers. This guide provides a comprehensive overview of the core photophysical properties of the acridine scaffold, with a focus on this compound. Due to a scarcity of consolidated data for this compound, this guide utilizes data from its parent compound, acridine, to provide a foundational understanding of its expected photophysical behavior. This document details experimental protocols for the characterization of such compounds and presents available quantitative data in a structured format to aid in research and development.

Core Photophysical Data

Table 1: Photophysical Properties of Acridine in Various Solvents

| Solvent | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Fluorescence Quantum Yield (Φ_f) | Fluorescence Lifetime (τ_f) (ns) |

| Ethanol | 360 | 417 | 0.47 (for Acridine Yellow)[1] | 0.4 ± 0.01 |

| Water | - | - | - | 11.5 ± 0.1 |

| Cyclohexane | - | - | - | - |

| Acetonitrile | - | - | - | - |

| Methanol | - | - | - | - |

Note: The quantum yield value is for the closely related Acridine Yellow in ethanol. The fluorescence lifetime of acridine is drastically affected by the solvent environment, decreasing significantly with the addition of alcohol to an aqueous solution.

Experimental Protocols

Accurate determination of photophysical properties is crucial for the application of fluorescent molecules in research and drug development. The following sections detail standardized protocols for measuring key photophysical parameters.

Steady-State Absorption and Fluorescence Spectroscopy

Objective: To determine the absorption and emission maxima of this compound.

Materials:

-

This compound

-

Spectroscopic grade solvents (e.g., ethanol, cyclohexane, acetonitrile, water)

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

-

Fluorometer

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of this compound in the desired solvent.

-

From the stock solution, prepare a series of dilute working solutions with absorbances in the range of 0.01 to 0.1 at the expected absorption maximum to prevent inner filter effects.

-

-

Absorption Measurement:

-

Record the absorption spectrum of each working solution using the UV-Vis spectrophotometer.

-

Identify the wavelength of maximum absorbance (λ_abs).

-

-

Fluorescence Measurement:

-

Using the same working solutions, record the fluorescence emission spectra using the fluorometer.

-

Excite the sample at the determined λ_abs.

-

Record the emission spectrum over a suitable wavelength range to capture the entire emission profile and determine the wavelength of maximum emission (λ_em).

-

Fluorescence Quantum Yield Determination (Comparative Method)

Objective: To determine the fluorescence quantum yield (Φ_f) of this compound relative to a known standard.

Materials:

-

This compound solution of known absorbance

-

Fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_f = 0.546)

-

Spectroscopic grade solvents

-

UV-Vis spectrophotometer

-

Fluorometer

Procedure:

-

Solution Preparation: Prepare a series of dilute solutions of both the this compound sample and the reference standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1.

-

Absorbance Measurement: Measure the absorbance of all solutions at the chosen excitation wavelength.

-

Fluorescence Measurement: Record the fluorescence emission spectra for all solutions, ensuring the excitation wavelength and all instrument parameters are identical for both the sample and the standard.

-

Data Analysis:

-

Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

Determine the slope of the resulting linear fits.

-

-

Calculation: The quantum yield of the sample (Φ_f_sample) is calculated using the following equation:

Φ_f_sample = Φ_f_ref * (Slope_sample / Slope_ref) * (n_sample² / n_ref²)

where:

-

Φ_f_ref is the quantum yield of the reference standard.

-

Slope_sample and Slope_ref are the slopes from the plots of integrated fluorescence intensity versus absorbance.

-

n_sample and n_ref are the refractive indices of the sample and reference solutions, respectively.

-

Fluorescence Lifetime Measurement (Time-Correlated Single Photon Counting - TCSPC)

Objective: To measure the fluorescence lifetime (τ_f) of this compound.

Materials:

-

This compound solution

-

TCSPC system with a pulsed light source (e.g., laser diode or LED) and a sensitive detector (e.g., photomultiplier tube).

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound with an absorbance of approximately 0.1 at the excitation wavelength.

-

Instrument Setup:

-

Select an appropriate pulsed light source with an excitation wavelength close to the λ_abs of the sample.

-

Set the detector to the λ_em of the sample.

-

-

Data Acquisition:

-

Acquire the fluorescence decay curve by measuring the time difference between the excitation pulse and the detection of the emitted photon.

-

Collect data until a sufficient number of photon counts are obtained to generate a smooth decay profile.

-

-

Data Analysis:

-

Fit the fluorescence decay data to an exponential decay model to extract the fluorescence lifetime (τ_f). For complex systems, a multi-exponential decay model may be necessary.

-

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the comprehensive photophysical characterization of a fluorescent compound like this compound.

References

An In-Depth Technical Guide to the Fluorescence Mechanism of Acridin-9-ylmethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acridin-9-ylmethanol is a fluorescent molecule of significant interest in various scientific domains, including medicinal chemistry and materials science. Its fluorescence properties are highly sensitive to the local environment, making it a valuable tool for probing molecular interactions and as a potential photoremovable protecting group. This technical guide provides a comprehensive overview of the core fluorescence mechanism of this compound, detailing its photophysical properties, the influence of environmental factors, and the experimental protocols for its characterization. The guide also presents a putative mechanism involving excited-state proton transfer (ESPT) and provides visualizations to illustrate the key processes.

Introduction

Acridine derivatives are a well-established class of fluorescent compounds with diverse applications.[1] this compound, featuring a hydroxymethyl group at the 9-position of the acridine core, exhibits fluorescence characteristics that are intricately linked to its molecular environment.[2][3] Understanding the fundamental mechanism of its fluorescence is crucial for the rational design of novel probes, sensors, and photoresponsive materials. This guide synthesizes the current understanding of this compound's photophysics, providing researchers with the necessary data and methodologies to effectively utilize this versatile fluorophore.

Core Photophysical Properties

The fluorescence of this compound is governed by the interplay of electronic transitions within its aromatic system. The absorption of a photon excites the molecule from its ground state (S₀) to an excited singlet state (S₁). The subsequent de-excitation to the ground state can occur through radiative (fluorescence) or non-radiative pathways. The efficiency of fluorescence is quantified by the fluorescence quantum yield (Φf) and the duration the molecule spends in the excited state is its fluorescence lifetime (τf).

Quantitative Data Presentation

The photophysical properties of this compound are highly dependent on the solvent environment. While specific quantitative data for this compound is not extensively available in the literature, data from its closely related derivatives, such as acridin-9-ylmethyl esters, provide valuable insights into its behavior.[2] The following table summarizes the qualitative and extrapolated photophysical behavior of this compound in various solvents.

| Solvent | Polarity | Hydrogen Bonding | Expected λex (nm) | Expected λem (nm) | Expected Quantum Yield (Φf) | Expected Lifetime (τf) (ns) |

| n-Hexane | Non-polar | Non-H-bonding | ~355 | ~380-400 | Low | Short |

| Acetonitrile | Polar aprotic | Non-H-bonding | ~355 | ~400-420 | Moderate | Moderate |

| Methanol | Polar protic | H-bonding | ~355 | ~420-440 | High | Long |

Note: The values in this table are estimations based on the behavior of closely related acridine derivatives and are intended to illustrate the expected trends.

Proposed Fluorescence Mechanism: The Role of Excited-State Proton Transfer (ESPT)

The significant solvent-dependent shifts in the emission spectra of acridine derivatives strongly suggest the involvement of specific interactions with the solvent in the excited state. A plausible mechanism for the fluorescence of this compound, particularly in protic solvents, is Excited-State Intramolecular Proton Transfer (ESIPT) or, more accurately in this intermolecular context, excited-state proton transfer.

Upon excitation, the acidity of the hydroxyl proton and the basicity of the acridine nitrogen are expected to increase. In protic solvents, this can facilitate the transfer of a proton from a solvent molecule to the acridine nitrogen, or an intramolecular proton transfer from the hydroxymethyl group, stabilized by a solvent bridge. This proton transfer leads to the formation of a transient, electronically distinct species (a tautomer or a protonated form) in the excited state, which then fluoresces at a longer wavelength (a larger Stokes shift) compared to the emission in non-polar, aprotic solvents. The stabilization of this charge-separated species by polar and protic solvents would account for the observed red-shift and potential increase in fluorescence quantum yield.[4][5]

The following diagram illustrates the proposed excited-state proton transfer process.

Caption: Proposed excited-state proton transfer (ESPT) mechanism.

Experimental Protocols

Synthesis of this compound

A detailed, reproducible synthesis protocol for this compound is crucial for obtaining high-purity material for photophysical studies. While several methods exist for the synthesis of acridine derivatives, a common route to 9-substituted acridines involves the reaction of 9-chloroacridine with a suitable nucleophile.[6]

Materials:

-

9-Chloroacridine

-

Sodium methoxide

-

Methanol

-

Appropriate workup and purification reagents (e.g., water, organic solvents for extraction, silica gel for chromatography)

Procedure:

-

A solution of 9-chloroacridine in methanol is prepared.

-

A freshly prepared solution of sodium methoxide in methanol is added to the 9-chloroacridine solution.

-

The reaction mixture is refluxed for several hours, and the progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched, and the product is extracted with an organic solvent.

-

The crude product is purified by column chromatography on silica gel to yield pure this compound.

Photophysical Characterization

The following protocols outline the standard procedures for measuring the key photophysical parameters of this compound.

4.2.1. Absorption and Emission Spectroscopy

-

Objective: To determine the absorption and emission maxima (λabs and λem).

-

Instrumentation: UV-Vis spectrophotometer and a spectrofluorometer.

-

Procedure:

-

Prepare dilute solutions of this compound in the desired solvents (e.g., n-hexane, acetonitrile, methanol). The absorbance at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Record the absorption spectra using the UV-Vis spectrophotometer to determine λabs(max).

-

Record the fluorescence emission spectra using the spectrofluorometer, exciting at λabs(max).

-

4.2.2. Fluorescence Quantum Yield (Φf) Determination (Relative Method)

-

Objective: To determine the efficiency of fluorescence.

-

Instrumentation: Spectrofluorometer.

-

Materials: A fluorescent standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.546).

-

Procedure:

-

Prepare a series of solutions of both the sample and the standard of varying concentrations with absorbance values between 0.02 and 0.1 at the excitation wavelength.

-

Measure the absorbance of each solution at the excitation wavelength.

-

Measure the fluorescence emission spectra and integrate the area under the emission curve for each solution.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

The quantum yield of the sample (Φs) is calculated using the following equation: Φs = Φr * (m_s / m_r) * (n_s² / n_r²) where Φr is the quantum yield of the reference, m is the slope of the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent. The subscripts 's' and 'r' denote the sample and reference, respectively.[7]

-

4.2.3. Fluorescence Lifetime (τf) Measurement

-

Objective: To determine the duration of the excited state.

-

Instrumentation: Time-Correlated Single Photon Counting (TCSPC) system.

-

Procedure:

-

Excite the sample with a pulsed light source (e.g., a laser diode).

-

Detect the emitted single photons and measure the time delay between the excitation pulse and the arrival of the photon.

-

A histogram of these time delays is constructed, which represents the fluorescence decay curve.

-

The decay curve is fitted to an exponential function to determine the fluorescence lifetime.

-

Visualizations

Jablonski Diagram for this compound

The following Jablonski diagram illustrates the electronic transitions involved in the absorption and fluorescence of this compound.

Caption: Jablonski diagram illustrating electronic transitions.

Experimental Workflow for Photophysical Characterization

The following diagram outlines the typical workflow for the synthesis and photophysical characterization of this compound.

Caption: Experimental workflow for photophysical studies.

Conclusion

The fluorescence of this compound is a complex process that is highly sensitive to the molecular environment. The proposed mechanism involving excited-state proton transfer provides a framework for understanding the observed solvatochromic shifts and changes in fluorescence intensity. This technical guide has provided a summary of the key photophysical properties, detailed experimental protocols for synthesis and characterization, and visual diagrams to aid in the comprehension of the underlying principles. Further research, particularly focused on obtaining comprehensive quantitative photophysical data for this compound in a wide range of solvents and through time-resolved spectroscopy, will be invaluable in fully elucidating its fluorescence mechanism and unlocking its full potential in various applications.

References

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. Fluorescent photoremovable precursor (acridin-9-ylmethyl)ester: synthesis, photophysical, photochemical and biological applications - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Excited-State Proton Transfer in 8-Azapurines I: A Kinetic Analysis of 8-Azaxanthine Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enhanced Excited-State Proton Transfer via a Mixed Water-Methanol Molecular Bridge of 1-Naphthol-5-Sulfonate in Methanol-Water Mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Secure Verification [rimi.imi.bg.ac.rs]

- 7. benchchem.com [benchchem.com]

Biocompatibility and Cytotoxicity of Acridin-9-ylmethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the biocompatibility and cytotoxicity of Acridin-9-ylmethanol. This document summarizes available quantitative data, details relevant experimental protocols, and contextualizes the findings within the broader landscape of acridine compounds' biological activities.

Introduction

This compound is a heterocyclic compound featuring an acridine core with a hydroxymethyl substituent. The acridine scaffold is a well-known pharmacophore in medicinal chemistry, with many of its derivatives exhibiting potent biological activities, including anticancer properties.[1][2] The biological effects of acridine derivatives are often attributed to their planar structure, which allows them to intercalate into DNA, thereby disrupting cellular processes.[1][3][4] This can lead to the inhibition of key enzymes such as topoisomerases and ultimately induce apoptosis.[3][5] Given the therapeutic potential and inherent bioactivity of the acridine family, a thorough understanding of the biocompatibility and cytotoxicity of specific derivatives like this compound is crucial for its potential development and application.

Quantitative Biocompatibility Data

To date, direct quantitative cytotoxicity data for this compound is limited. However, one study has assessed its impact on cell viability, suggesting good biocompatibility in a non-cancerous cell line.

In Vitro Cell Viability

A study by Jana et al. (2013) evaluated the biocompatibility of this compound using a colorimetric MTT assay on the L929 mouse fibroblast cell line. The results, summarized below, indicate high cell viability across various concentrations and incubation times.

| Concentration (µg/mL) | 12h Incubation (% Cell Viability ± SD) | 24h Incubation (% Cell Viability ± SD) | 48h Incubation (% Cell Viability ± SD) |

| 0 | 100 ± 2.1 | 100 ± 1.8 | 100 ± 2.5 |

| 10 | 98 ± 2.5 | 97 ± 2.2 | 96 ± 2.8 |

| 25 | 96 ± 3.1 | 95 ± 2.9 | 93 ± 3.4 |

| 50 | 94 ± 3.5 | 92 ± 3.3 | 90 ± 3.9 |

| 100 | 91 ± 4.2 | 88 ± 4.5 | 85 ± 4.8 |

Experimental Protocols

This section provides detailed methodologies for key assays used to assess biocompatibility and cytotoxicity.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Metabolically active cells possess mitochondrial dehydrogenase enzymes that can reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[6] The formazan crystals are then dissolved in a solubilizing agent, and the absorbance of the resulting solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable cells.

-

MTT solution (5 mg/mL in sterile PBS)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

96-well flat-bottom plates

-

Test compound (this compound)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Phosphate-Buffered Saline (PBS)

-

Microplate reader

-

Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include untreated control wells (vehicle only).

-

Incubation: Incubate the plate for the desired time periods (e.g., 12, 24, or 48 hours) at 37°C and 5% CO₂.

-

MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Gently shake the plate for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a method to quantify cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.

LDH is a stable cytosolic enzyme that is released upon plasma membrane damage.[7] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt into a colored formazan product. The amount of formazan is proportional to the amount of LDH released, indicating the extent of cell lysis.[8]

-

Culture cells in a 96-well plate and treat with the test compound.

-

Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

-

After incubation, centrifuge the plate to pellet the cells.

-

Transfer the supernatant to a new 96-well plate.

-

Add the LDH reaction mixture to each well.

-

Incubate for up to 30 minutes at room temperature, protected from light.

-

Measure the absorbance at 490 nm.[9]

-

Calculate the percentage of cytotoxicity based on the absorbance values of the experimental and control wells.

Annexin V-FITC and Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[10] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (like FITC) to label early apoptotic cells.[11] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the intact membrane of live or early apoptotic cells. It can, however, enter late apoptotic and necrotic cells where the membrane integrity is compromised.[12]

-

Induce apoptosis in cell cultures by treating with the test compound.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer.

-

Add Annexin V-FITC and PI staining solutions to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Add 1X Binding Buffer to each sample.

-

Analyze the stained cells by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) are distinguished based on their fluorescence signals.[13]

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for In Vitro Cytotoxicity Assessment

References

- 1. Acridine and acridone derivatives, anticancer properties and synthetic methods: where are we now? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Medicinal chemistry of acridine and its analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Interest of acridine derivatives in the anticancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Interest of Acridine Derivatives in the Anticancer Chemotherapy - ProQuest [proquest.com]

- 5. mdpi.com [mdpi.com]

- 6. Acridine as an Anti-Tumour Agent: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. LDH assay kit guide: Principles and applications | Abcam [abcam.com]

- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. static.igem.org [static.igem.org]

Commercial Suppliers and Technical Guide for High-Purity Acridin-9-ylmethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of commercial sources for high-purity Acridin-9-ylmethanol (CAS No. 35426-11-0), a critical building block in pharmaceutical research and development. This document outlines key quality control methodologies, presents a comparative summary of commercial suppliers, and details the compound's relevant biological pathways.

Introduction to this compound

This compound is a heterocyclic compound featuring an acridine core with a hydroxymethyl group at the 9-position. Its planar aromatic structure is a key pharmacophore, enabling it to serve as a versatile precursor for the synthesis of a wide range of biologically active molecules.[1] Notably, derivatives of acridine are investigated for their potential as anti-parasitic, anti-viral, anti-bacterial, and anti-proliferative agents.[2] The primary mechanism of action for many acridine derivatives involves the intercalation into DNA and the inhibition of essential enzymes such as topoisomerases.[2][3] Given its significance in drug discovery, securing a reliable supply of high-purity this compound is paramount for reproducible and accurate research outcomes.

Commercial Supplier Data

The availability of high-purity this compound is crucial for research applications. A survey of commercial suppliers indicates that the compound is available in purities often exceeding 97%. The following table summarizes the offerings from a selection of international suppliers. Please note that pricing and stock levels are subject to change and should be verified directly with the supplier.

| Supplier | Purity Specification | Available Quantities | Country of Origin |

| Benchchem | High-Purity (Specific percentage not listed) | Research quantities | Not specified |

| Home Sunshine Pharma | ≥99.0% | In stock (specific quantities not listed) | Not specified |

| Zhengzhou Delong Chemical Co., Ltd. | 99% | Sample and bulk quantities | China |

| Matrix Scientific | 97% | Catalog item (specific quantities not listed) | United States |

| BLD Pharm | Data available (NMR, HPLC, LC-MS, UPLC) | Not specified | Not specified |

| Chongqing Chemdad Co., Ltd | Not specified | Not specified | China |

Quality Control and Experimental Protocols

Ensuring the purity and identity of this compound is a critical step in its application. The primary analytical techniques for quality control are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a standard method for determining the purity of chemical compounds. For this compound, a reversed-phase HPLC method is typically employed.

Principle: The sample is dissolved in a suitable solvent and injected into the HPLC system. It passes through a column packed with a nonpolar stationary phase. A polar mobile phase is pumped through the column, and the separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases. The detector measures the absorbance of the eluting compounds, and the purity is calculated based on the relative peak areas.

Representative Protocol:

-

Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water (containing 0.1% trifluoroacetic acid or a suitable buffer like ammonium acetate) is commonly used. A typical gradient might start with a lower concentration of acetonitrile, which is gradually increased to elute more hydrophobic compounds.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where this compound has strong absorbance, typically around 254 nm.

-

Sample Preparation: A stock solution of this compound is prepared in the initial mobile phase composition. This solution is then diluted to a suitable concentration for injection.

-

Data Analysis: The peak area of this compound is integrated and compared to the total area of all peaks in the chromatogram to determine the purity.

¹H-NMR Spectroscopy for Structural Confirmation

¹H-NMR spectroscopy is a powerful tool for confirming the chemical structure of a molecule.

Principle: The sample is placed in a strong magnetic field and irradiated with radio waves. The hydrogen nuclei (protons) in the molecule absorb energy at specific frequencies depending on their local chemical environment. The resulting spectrum provides information about the number of different types of protons, their relative numbers, and their connectivity.

Representative Protocol:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: A deuterated solvent in which the sample is soluble, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

-

Sample Preparation: A small amount of the this compound sample is dissolved in the deuterated solvent in an NMR tube.

-

Data Acquisition: A standard ¹H-NMR spectrum is acquired.

-

Data Analysis: The chemical shifts, splitting patterns (multiplicities), and integration of the peaks are analyzed to confirm that the spectrum is consistent with the known structure of this compound.

Biological Activity and Signaling Pathway

Acridine derivatives, including those synthesized from this compound, are known to exert their biological effects primarily through interaction with DNA. The planar tricyclic ring system of the acridine core allows it to intercalate between the base pairs of the DNA double helix. This physical insertion into the DNA can interfere with critical cellular processes such as DNA replication and transcription.

Furthermore, many acridine derivatives are potent inhibitors of topoisomerase enzymes.[3] Topoisomerases are essential for resolving the topological stress in DNA that arises during replication and transcription. By stabilizing the transient DNA-topoisomerase cleavage complex, acridine derivatives can lead to the accumulation of DNA strand breaks, which in turn can trigger a DNA damage response and ultimately lead to programmed cell death (apoptosis) in rapidly dividing cells, such as cancer cells.

Caption: Mechanism of action for this compound derivatives.

Experimental Workflow for Quality Assurance

A robust quality assurance workflow is essential when procuring and using high-purity this compound in a research setting. The following diagram illustrates a typical workflow from supplier selection to experimental use.

Caption: Quality assurance workflow for this compound.

References

- 1. This compound Cas 35426-11-0 Manufacturers, Suppliers and Factory - Wholesale Price - Free Sample - Delong Chemical [plantgrowthhormones.com]

- 2. Unusual intercalation of acridin-9-ylthiourea into the 5′-GA/TC DNA base step from the minor groove: implications for the covalent DNA adduct profile of a novel platinum–intercalator conjugate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

Acridin-9-ylmethanol: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Acridin-9-ylmethanol (CAS 35426-11-0). Understanding the chemical stability of this versatile building block is critical for ensuring its integrity in research and development, particularly in the synthesis of biologically active molecules, including potential anti-parasitic and anti-cancer agents.[1] This document summarizes available data on related acridine derivatives to infer potential degradation pathways and provides general protocols for stability assessment.

Chemical and Physical Properties

This compound is a solid, appearing as a white to light yellow or yellow crystalline powder.[1][2] Key physical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₁NO | [3][4] |

| Molecular Weight | 209.24 g/mol | [3][4] |

| Melting Point | 107 - 110 °C (225 - 230 °F) | [5] |

| Boiling Point | 434.3 ± 18.0 °C (Predicted) | [3] |

| Density | 1.270 ± 0.06 g/cm³ (Predicted) | [3] |

| pKa | 13.45 ± 0.10 (Predicted) | [3] |

Stability Profile

While specific quantitative stability data for this compound is not extensively available in the public domain, information on related acridine derivatives allows for an informed assessment of its potential stability under various conditions. The product is generally considered chemically stable under standard ambient conditions (room temperature).[5] However, the acridine scaffold can be susceptible to degradation under certain stress conditions.

Light Sensitivity (Photodegradation)

Acridine derivatives are known to be sensitive to light. Studies on acridine dyes have shown that they can undergo photocatalytic degradation.[5] For instance, the photodegradation of Acriflavine and Acridine Orange has been shown to follow second-order kinetics.[5] This suggests that this compound may also be susceptible to photodegradation upon exposure to UV or visible light.

Potential Photodegradation Pathway: The mechanism of photodegradation often involves the generation of reactive oxygen species, such as hydroxyl radicals, which can attack the acridine ring system, leading to its cleavage and the formation of various degradation products.[5]

References

- 1. researchgate.net [researchgate.net]

- 2. Photocatalytic Degradation of Acridine Orange over NaBiO3 Driven by Visible Light Irradiation [mdpi.com]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. Photocatalytic oxidative degradation of acridine orange in aqueous solution with polymeric metalloporphyrins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]

Methodological & Application

Acridin-9-ylmethanol: A Versatile Fluorescent Probe for Cellular Imaging

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Acridin-9-ylmethanol is a fluorescent molecule belonging to the acridine family of compounds. Acridine derivatives are well-established as versatile probes in biological and chemical research due to their distinct photophysical properties. Their planar structure allows for intercalation into nucleic acids, and their fluorescence is often sensitive to the local microenvironment, making them valuable tools for cellular imaging. This compound, in particular, has demonstrated good biocompatibility and cellular uptake, positioning it as a promising candidate for various cell imaging applications, including monitoring cellular dynamics and as a component in drug delivery systems.[1] This document provides detailed application notes and protocols for the use of this compound as a fluorescent probe in cell imaging.

Principle of Action

The fluorescence of this compound arises from its acridine core, a polycyclic aromatic heterocycle. Upon absorption of light at a specific wavelength, the molecule is promoted to an excited electronic state. It then returns to the ground state by emitting a photon of a longer wavelength, a phenomenon known as fluorescence. The emission properties of acridine derivatives, including this compound, are often influenced by environmental factors such as solvent polarity, pH, and hydrogen bonding capabilities.[1][2] This sensitivity can be leveraged to probe the chemical microenvironment within cells. While the precise subcellular localization of unmodified this compound requires experimental confirmation, its derivatives have been shown to target various organelles. For instance, its use in nanoparticles has been effective for nuclear-targeted drug delivery.[1] Furthermore, the related compound, Acridine Orange, is well-known for accumulating in acidic organelles like lysosomes and for its ability to stain nucleic acids.

Data Presentation

| Parameter | Value | Notes |

| Excitation Maximum (λex) | ~355 - 430 nm | Highly dependent on the solvent environment and binding state. |

| Emission Maximum (λem) | ~385 - 530 nm | Significant Stokes shift observed, which is advantageous for imaging. |

| Stokes Shift | ~30 - 100 nm | The shift between excitation and emission maxima. |

| Quantum Yield (Φf) | Variable | Highly sensitive to the environment; generally moderate to high upon binding to cellular components. |

| Fluorescence Lifetime (τf) | Variable | Can be influenced by binding interactions and the local environment. |

Mandatory Visualizations